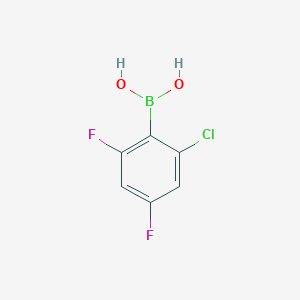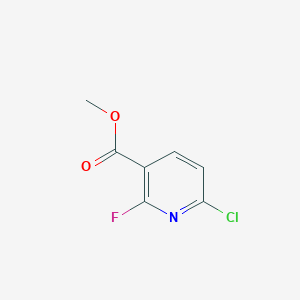
Methyl 6-chloro-2-fluoronicotinate
概要
説明
“Methyl 6-chloro-2-fluoronicotinate” is a chemical compound with the CAS Number: 1093880-34-2 . It has a molecular weight of 189.57 and its IUPAC name is "methyl 6-chloro-2-fluoronicotinate" .
Molecular Structure Analysis
The InChI code for “Methyl 6-chloro-2-fluoronicotinate” is1S/C7H5ClFNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 6-chloro-2-fluoronicotinate” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用
Synthesis of Biologically Active Compounds
Methyl 6-chloro-2-fluoronicotinate is utilized as an intermediate in the synthesis of various biologically active compounds, particularly in anticancer drug development. For instance, it was used in the efficient synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate for several anticancer drugs. This synthesis involves a two-step process including substitution and hydrolysis, with a total yield of 63.69% (Zhang et al., 2019).
Pharmaceutical Intermediate Synthesis
It also plays a role in the synthesis of key pharmaceutical intermediates. A practical example is the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a significant intermediate in pharmaceutical manufacturing. The synthesis involves regioselective chlorination and highly selective monodechlorination steps (Wang et al., 2006).
Chemical Reaction Mechanism Studies
Studies on chemical reaction mechanisms also use methyl 6-chloro-2-fluoronicotinate or its derivatives. One study explored the displacement of Cl substituent in chlorofluorotoluene in corona discharge, providing insights into the roles of various functional groups in chemical reactions (Chae, Lim, & Lee, 2016).
Molecular Spectroscopy
In molecular spectroscopy, compounds like 2-chloro-4-fluorotoluene, closely related to methyl 6-chloro-2-fluoronicotinate, have been investigated for their internal rotation and nuclear quadrupole coupling using microwave spectroscopy and quantum chemistry. Such studies contribute to understanding molecular structures and dynamics (Nair et al., 2020).
Torsional Barrier Studies
Research has been conducted on the barriers to methyl torsion in molecules like 2-fluoro-6-chlorotoluene, providing insights into the effects of ortho-substituents on molecular torsional potential. This is relevant for understanding the stereochemical properties of related compounds (Walker, Richard, & Weisshaar, 1996).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H320, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 , which provide guidance on how to handle the compound safely.
特性
IUPAC Name |
methyl 6-chloro-2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBMCQOUBIVORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732318 | |
| Record name | Methyl 6-chloro-2-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-2-fluoronicotinate | |
CAS RN |
1093880-34-2 | |
| Record name | Methyl 6-chloro-2-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)
![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1429130.png)
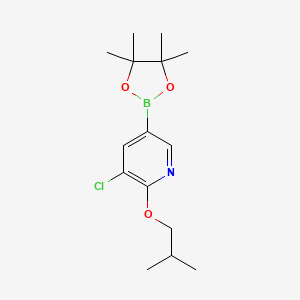
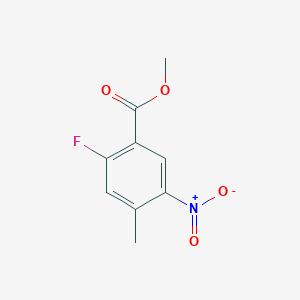
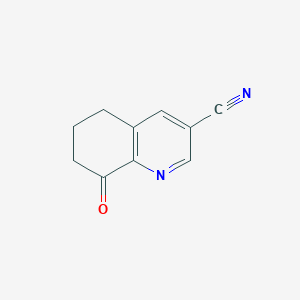
![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)
![2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429135.png)

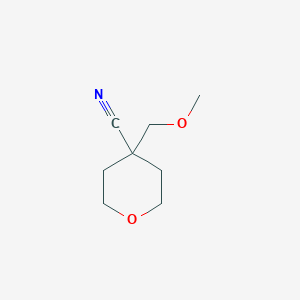

![7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B1429144.png)
![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride](/img/structure/B1429145.png)
